2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a chloromethyl group at the second position, an ethyl group at the fourth position, and two methyl groups at the third and fifth positions on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine typically involves the chloromethylation of 4-ethyl-3,5-dimethylpyridine. One common method includes the reaction of 4-ethyl-3,5-dimethylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as thiols, amines, or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, imidazole-2-thione, and pyrimidine-2-thiol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation Products: Compounds with hydroxyl or carbonyl groups.
Reduction Products: Methylated derivatives of the original compound.
Scientific Research Applications
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ethyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine: Similar structure but with a methoxy group instead of an ethyl group.
2-(Chloromethyl)-4-ethyl-3,5-dimethylquinoline: Contains a quinoline ring instead of a pyridine ring.
2-(Chloromethyl)-4-ethyl-3,5-dimethylbenzene: Benzene ring with similar substituents.
Uniqueness
2-(Chloromethyl)-4-ethyl-3,5-dimethylpyridine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and physical properties. Its reactivity and applications in various fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
2-(chloromethyl)-4-ethyl-3,5-dimethylpyridine |
InChI |
InChI=1S/C10H14ClN/c1-4-9-7(2)6-12-10(5-11)8(9)3/h6H,4-5H2,1-3H3 |
InChI Key |
BUXUWSFYIUPMMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1C)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.